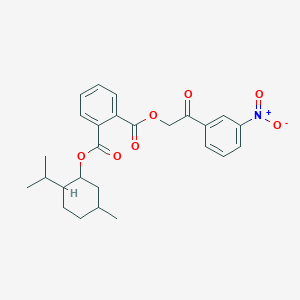
2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide is a synthetic organic compound Its structure includes a dichloro-substituted isoindoline-1,3-dione moiety, a tetrahydrofuran ring, and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide typically involves multiple steps:
Formation of the Isoindoline-1,3-dione Core: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic or basic conditions.
Attachment of the Pentanamide Chain: This step involves the reaction of the chlorinated isoindoline-1,3-dione with a suitable amine to form the pentanamide chain.
Incorporation of the Tetrahydrofuran Ring: The final step involves the reaction of the intermediate with tetrahydrofuran-2-ylmethylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amide or tetrahydrofuran moieties.
Reduction: Reduction reactions could target the carbonyl groups in the isoindoline-1,3-dione moiety.
Substitution: The chlorine atoms in the isoindoline-1,3-dione moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of new materials with specific properties.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, depending on its mechanism of action.
Industry
In industry, the compound could be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests it might inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds with a similar isoindoline-1,3-dione core.
Chlorinated Aromatics: Compounds with similar chlorination patterns.
Amide-Containing Compounds: Compounds with similar amide linkages.
Uniqueness
The uniqueness of 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide lies in its combination of structural features. The presence of the dichloro-substituted isoindoline-1,3-dione moiety, the tetrahydrofuran ring, and the pentanamide chain gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22Cl2N2O4 |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C19H22Cl2N2O4/c1-10(2)6-16(17(24)22-9-11-4-3-5-27-11)23-18(25)12-7-14(20)15(21)8-13(12)19(23)26/h7-8,10-11,16H,3-6,9H2,1-2H3,(H,22,24) |
InChI Key |
NKQHVHWNCUGAFA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NCC1CCCO1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Canonical SMILES |
CC(C)CC(C(=O)NCC1CCCO1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-{[4-(Methoxycarbonyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B340266.png)


![N-[(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methylphenyl)acetamide](/img/structure/B340275.png)
![N-[4-(4,5,6,7-tetrabromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B340277.png)
![N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]hexanamide](/img/structure/B340278.png)




